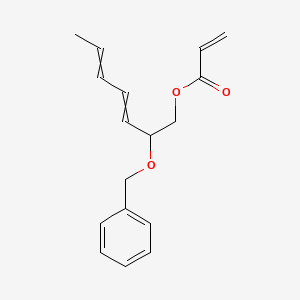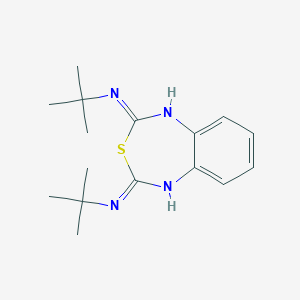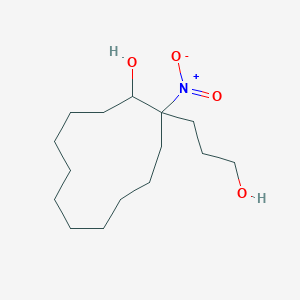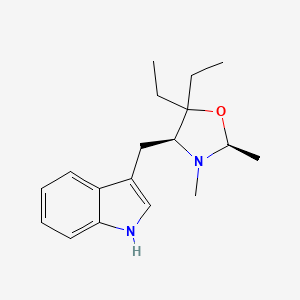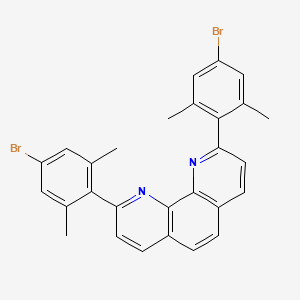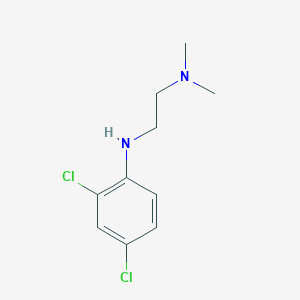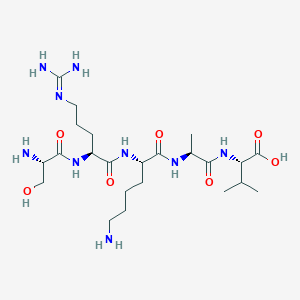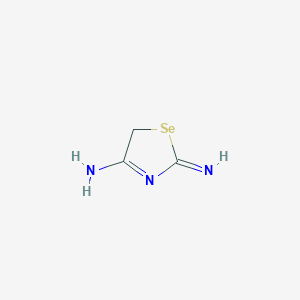
2-Imino-2,5-dihydro-1,3-selenazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-2,5-dihydro-1,3-selenazol-4-amine is a heterocyclic compound containing selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis with water . This method is efficient and yields the desired selenazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents and catalysts to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-2,5-dihydro-1,3-selenazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it into selenides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the selenazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.
Major Products Formed
The major products formed from these reactions include selenoxides, selenides, and various substituted selenazoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Imino-2,5-dihydro-1,3-selenazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Imino-2,5-dihydro-1,3-selenazol-4-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis in cancer cells has been noted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imino-2,5-dihydro-1,3,4-thiadiazoles: These compounds are similar in structure but contain sulfur instead of selenium.
2-Imino-2H-chromen-3-yl-1,3,5-triazines: These compounds share the imino group and have shown significant cytotoxic activity.
Uniqueness
2-Imino-2,5-dihydro-1,3-selenazol-4-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and stability, making them valuable in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
791586-40-8 |
|---|---|
Molekularformel |
C3H5N3Se |
Molekulargewicht |
162.06 g/mol |
IUPAC-Name |
2-imino-5H-1,3-selenazol-4-amine |
InChI |
InChI=1S/C3H5N3Se/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) |
InChI-Schlüssel |
GCIKTGWVHYFFLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC(=N)[Se]1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



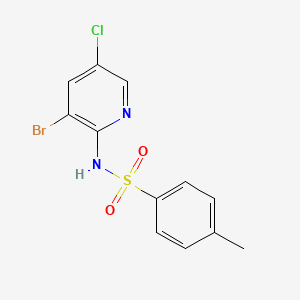
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
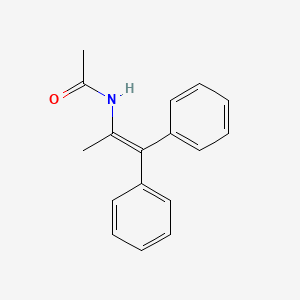
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
